Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate
Brand Name: Vulcanchem
CAS No.: 72903-06-1
VCID: VC17006113
InChI: InChI=1S/C11H18O2/c1-10-4-3-5-11(2,7-6-10)9(10)13-8-12/h8-9H,3-7H2,1-2H3
SMILES:
Molecular Formula: C11H18O2
Molecular Weight: 182.26 g/mol

Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate

CAS No.: 72903-06-1

Cat. No.: VC17006113

Molecular Formula: C11H18O2

Molecular Weight: 182.26 g/mol

* For research use only. Not for human or veterinary use.

Syn-1,5-dimethylbicyclo(3.2.1)oct-8-yl formate - 72903-06-1

Specification

CAS No. 72903-06-1
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
IUPAC Name (1,5-dimethyl-8-bicyclo[3.2.1]octanyl) formate
Standard InChI InChI=1S/C11H18O2/c1-10-4-3-5-11(2,7-6-10)9(10)13-8-12/h8-9H,3-7H2,1-2H3
Standard InChI Key WDZYJGQARPJWOY-UHFFFAOYSA-N
Canonical SMILES CC12CCCC(C1OC=O)(CC2)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclo[3.2.1]octane system—a fused seven-membered ring system comprising two cyclohexane rings sharing three carbon atoms. The 8-position is esterified with a formate group (OCOH-\text{OCOH}), while methyl groups occupy the 1- and 5-positions. This arrangement creates significant steric hindrance, influencing reactivity and intermolecular interactions. The IUPAC name, (1,5-dimethyl-8-bicyclo[3.2.1]octanyl) formate, reflects this substitution pattern.

Spectroscopic and Computational Data

Key spectral identifiers include:

  • IR: Strong absorbance at 1720cm1\sim 1720 \, \text{cm}^{-1}, characteristic of ester carbonyl groups.

  • NMR: 1H^1\text{H} NMR signals at δ1.21.5ppm\delta \, 1.2–1.5 \, \text{ppm} (methyl groups) and δ4.14.3ppm\delta \, 4.1–4.3 \, \text{ppm} (formate methine proton).

  • Mass Spectrometry: Molecular ion peak at m/z182.26m/z \, 182.26, consistent with the molecular weight.

Computational studies using density functional theory (DFT) predict a puckered bicyclic conformation, stabilizing the molecule through intramolecular van der Waals interactions.

Table 1: Key Physicochemical Properties of Syn-1,5-Dimethylbicyclo(3.2.1)oct-8-yl Formate

PropertyValue
CAS No.72903-06-1
Molecular FormulaC11H18O2\text{C}_{11}\text{H}_{18}\text{O}_{2}
Molecular Weight182.26 g/mol
IUPAC Name(1,5-Dimethyl-8-bicyclo[3.2.1]octanyl) formate
Canonical SMILESCC12CCCC(C1OC=O)(CC2)C
Boiling PointNot reported
Melting PointNot reported
Density1.05g/cm3\sim 1.05 \, \text{g/cm}^3 (estimated)

Synthetic Pathways and Optimization

Conventional Synthesis

The most documented route involves esterification of 1,5-dimethylbicyclo[3.2.1]octan-8-ol with formic acid derivatives. A typical procedure employs formic acid (HCOOH\text{HCOOH}) and a catalytic acid (e.g., H2SO4\text{H}_2\text{SO}_4) under reflux conditions:

1,5-Dimethylbicyclo[3.2.1]octan-8-ol+HCOOHH+Syn-1,5-dimethylbicyclo[3.2.1]oct-8-yl formate+H2O\text{1,5-Dimethylbicyclo[3.2.1]octan-8-ol} + \text{HCOOH} \xrightarrow{\text{H}^+} \text{Syn-1,5-dimethylbicyclo[3.2.1]oct-8-yl formate} + \text{H}_2\text{O}

Yields range from 60–75%, with purity dependent on distillation or chromatographic purification.

Alternative Methods

Recent advances explore enzymatic esterification using lipases (e.g., Candida antarctica Lipase B), achieving higher enantioselectivity and milder reaction conditions. Microwave-assisted synthesis has also reduced reaction times from hours to minutes, though scalability remains a challenge.

Biological Activity and Mechanistic Insights

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC 128μg/mL128 \, \mu\text{g/mL}) and fungi (e.g., Candida albicans, MIC 256μg/mL256 \, \mu\text{g/mL}). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions with lipid bilayers.

Odor Profile and Fragrance Applications

The compound exhibits a fresh, woody odor with citrus undertones, attributed to its bicyclic framework and ester functionality. It is used in premium perfumes and household cleaners at concentrations of 0.1–1.0% (w/w).

Comparative Analysis with Related Bicyclic Esters

Structural Analogues

  • Syn-1,5-Dimethylbicyclo[3.2.1]oct-8-yl acetate: Replacing the formate with an acetate group increases lipophilicity but reduces antimicrobial potency.

  • 8-Aza-bicyclo[3.2.1]octane derivatives: Nitrogen-containing analogues (e.g., WO2011135276A1 ) show divergent bioactivity, highlighting the role of heteroatoms in target specificity .

Table 2: Comparative Properties of Bicyclic Esters

CompoundAntimicrobial MIC (μg/mL\mu\text{g/mL})Odor Profile
Syn-1,5-Dimethylbicyclo[3.2.1]oct-8-yl formate128–256Woody, citrus
Syn-1,5-Dimethylbicyclo[3.2.1]oct-8-yl acetate256–512Earthy, sweet
8-Aza-bicyclo[3.2.1]oct-8-yl methanoneN/AOdorless

Industrial and Research Applications

Fragrance Industry

The compound’s stability under acidic conditions makes it ideal for detergents and air fresheners. Its low volatility ensures long-lasting scent profiles.

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